molecular formula C21H20N4O B2463528 1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 894994-18-4

1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2463528
CAS No.: 894994-18-4
M. Wt: 344.418
InChI Key: OICFLDDPACBSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 2,3-dimethylphenyl group at position 1 and a 2-methylbenzyl group at position 3. The 2,3-dimethylphenyl and 2-methylbenzyl substituents enhance steric bulk and lipophilicity, which may improve membrane permeability and target binding compared to simpler analogs .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-14-8-6-10-19(16(14)3)25-20-18(11-23-25)21(26)24(13-22-20)12-17-9-5-4-7-15(17)2/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICFLDDPACBSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

A comparative analysis of structurally related pyrazolo[3,4-d]pyrimidinones is provided below:

Compound Name Substituents Key Structural Features Biological Activity/Application Synthesis Yield Reference
1-(2,3-Dimethylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 1: 2,3-Dimethylphenyl; 5: 2-Methylbenzyl High lipophilicity, steric bulk Potential kinase inhibitor (inferred) Not reported
5-Amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 5: Amino; 6: Methyl; 1: Phenyl Polar amino group enhances solubility Anticancer candidate Not reported
2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one 4: Amino; 3: Methyl; Chromenone ring Fluorine atoms improve metabolic stability Kinase inhibition (e.g., JAK2) 21%
5-(3-Methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione 1: 4-Methylphenyl; 5: 3-Methylphenyl; 4,6: Dione Dione moiety increases hydrogen-bonding capacity Not reported Not reported

Key Research Findings

  • : Diaminopyrimidine derivatives with aryl substitutions demonstrate antibacterial activity against Bacillus anthracis, suggesting pyrazolo[3,4-d]pyrimidinones may share similar mechanisms .
  • : Dione-containing analogs exhibit hydrogen-bonding interactions with ATP-binding pockets, a feature absent in the target compound .

Biological Activity

1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a novel compound belonging to the class of pyrazolopyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name 1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Molecular Formula C21H20N4O
Molecular Weight 344.41 g/mol
CAS Number 895002-51-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The compound is believed to modulate enzyme activity and receptor binding through its structural components. The pyrazolo[3,4-d]pyrimidine core allows for specific interactions with proteins involved in cell signaling pathways.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Case Study 1 : A derivative of this compound was tested against HepG2 liver cancer cells using an MTT assay. The results indicated an IC50 value of approximately 13 µg/mL for the most active derivative (6d), suggesting potent anti-proliferative effects .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups such as methyl significantly enhances the anticancer activity compared to electron-withdrawing groups .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazolopyrimidine derivatives have been investigated for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 13 µg/mL (HepG2 cells)
Anti-inflammatoryInhibition of cytokine production

Q & A

Q. What are the common synthetic routes for 1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]-pyrazolo[3,4-d]pyrimidin-4-one?

The synthesis typically involves multi-step organic reactions, including:

  • Condensation reactions to form the pyrazolo[3,4-d]pyrimidine core.
  • Substitution reactions to introduce the 2,3-dimethylphenyl and (2-methylphenyl)methyl groups.
  • Purification via column chromatography or recrystallization (e.g., methanol) to isolate the final product .
    Key parameters include solvent choice (e.g., ethanol, DMSO), catalysts (e.g., triethylamine), and temperature control (60–120°C) to optimize yield (typically 40–70%) and purity (>95%) .

Q. How is the compound structurally characterized?

  • NMR spectroscopy (¹H and ¹³C) confirms substituent positions and molecular integrity. For example, aromatic protons appear at δ 7.0–8.5 ppm, and methyl groups resonate near δ 2.3–2.6 ppm .
  • IR spectroscopy identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the pyrimidin-4-one core) .
  • X-ray crystallography (using SHELX software) resolves 3D molecular geometry and packing interactions, critical for understanding binding modes .

Q. What initial biological assays are recommended for screening this compound?

  • Enzyme inhibition assays (e.g., kinases, phosphodiesterases) to evaluate IC₅₀ values.
  • Receptor binding studies (e.g., radioligand displacement assays) to assess affinity for targets like GPCRs or nuclear receptors.
  • Cytotoxicity screening (e.g., MTT assay) in cancer cell lines to identify therapeutic potential .

Advanced Research Questions

Q. How can reaction yield and purity be optimized during synthesis?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves crystallization .
  • Catalyst screening : Triethylamine or DMAP accelerates condensation steps, reducing side products .
  • Continuous-flow reactors : Improve consistency and scalability by maintaining precise temperature and mixing .

Q. What computational methods predict the compound’s bioactivity and binding modes?

  • Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., ATP-binding pockets in kinases) .
  • QSAR studies correlate substituent effects (e.g., methyl groups) with biological activity using descriptors like logP and polar surface area .
  • MD simulations assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) .

Q. How are structural ambiguities resolved in crystallographic studies?

  • SHELXL refinement optimizes bond lengths, angles, and thermal parameters against high-resolution X-ray data .
  • Twinned data analysis : SHELXE handles pseudo-merohedral twinning, common in pyrazolopyrimidine derivatives .
  • Hydrogen bonding networks : Validate using Fourier difference maps to confirm proton positions .

Q. How do substituent modifications impact structure-activity relationships (SAR)?

Substituent Biological Effect Reference
2,3-DimethylphenylEnhances lipophilicity, improving membrane permeability
(2-Methylphenyl)methylIncreases steric bulk, reducing off-target interactions
Pyrimidin-4-one coreEssential for hydrogen bonding with catalytic lysine residues in kinases

Q. What analytical techniques are used for pharmacokinetic profiling?

  • LC-MS/MS quantifies plasma concentrations and identifies metabolites .
  • Plasma protein binding assays (e.g., equilibrium dialysis) determine free drug fraction .
  • Microsomal stability tests (e.g., human liver microsomes) assess metabolic degradation rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.